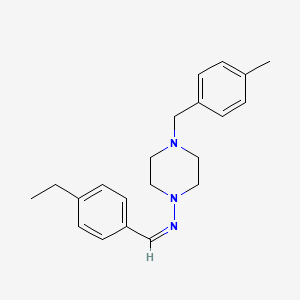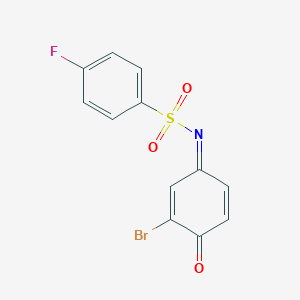
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is not fully understood. However, studies have suggested that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine exerts its therapeutic effects by targeting specific cellular pathways and signaling molecules. For example, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which plays a crucial role in cell survival and proliferation. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been reported to modulate the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have reported that 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine induces apoptosis (programmed cell death) in cancer cells, inhibits tumor growth, and reduces inflammation in animal models of inflammatory diseases. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has some limitations, including its poor solubility in water and limited bioavailability, which may affect its therapeutic efficacy.
Orientations Futures
There are several future directions for 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine research, including the development of more efficient synthesis methods, optimization of the compound's pharmacokinetics and pharmacodynamics, and exploration of its potential therapeutic applications in other fields, such as neurodegenerative diseases and cardiovascular disorders. Further studies are also needed to elucidate the exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine and its potential side effects.
Méthodes De Synthèse
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine is synthesized through a condensation reaction between 2-methoxyaniline and 3-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification and recrystallization to obtain the final product.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. Several studies have reported the anti-cancer properties of 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine, particularly in breast cancer and leukemia. 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, 4-(2-methoxyphenyl)-N-(3-nitrobenzylidene)-1-piperazinamine has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-18-8-3-2-7-17(18)20-9-11-21(12-10-20)19-14-15-5-4-6-16(13-15)22(23)24/h2-8,13-14H,9-12H2,1H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSLESJQWNSRH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)


![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)



![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)

![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)